Ethyl 6-bromo-2,3-dimethylbenzoate
Description
Ethyl 6-bromo-2,3-dimethylbenzoate (C${11}$H${13}$BrO$_2$) is an aromatic ester featuring a benzoate core substituted with a bromine atom at position 6 and methyl groups at positions 2 and 3.
Key properties inferred from analogs include:
- Melting Point: Ethyl esters of brominated dimethylbenzoates (e.g., ethyl 6-bromo-2,4-dimethylbenzoate) exhibit melting points around 176°C , suggesting that positional isomerism (2,3- vs. 2,4-substitution) may moderately affect crystallinity.
- Reactivity: The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group is susceptible to hydrolysis under acidic or basic conditions.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 6-bromo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
InChI Key |
GUMPOTQOPJRTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethylbenzoic acid followed by esterification. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to selectively introduce the bromine atom at the 6-position of the benzene ring. The resulting 6-bromo-2,3-dimethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems with controlled addition of the oxidizing agent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 6-bromo-2,3-dimethylbenzyl alcohol.
Oxidation: Formation of 6-bromo-2,3-dimethylterephthalic acid.
Scientific Research Applications
Ethyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2,3-dimethylbenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the methyl groups are oxidized to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Substitution Pattern and Physical Properties
The table below compares Ethyl 6-bromo-2,3-dimethylbenzoate with structurally similar compounds:
Key Observations :
- Positional Isomerism : this compound and its 2,4-dimethyl analog differ in methyl group placement, which influences molecular symmetry and packing efficiency. The 2,4-isomer’s higher melting point (176°C) suggests stronger intermolecular forces compared to the 2,3-isomer .
- Ester Group Impact : Ethyl esters generally exhibit lower melting points than methyl esters due to increased alkyl chain flexibility. However, direct data for methyl vs. This compound is unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
